Ethyl 2-cyano-2-quinolin-2-ylacetate
Description
Properties
CAS No. |
22190-15-4 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 2-cyano-2-quinolin-2-ylacetate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)11(9-15)13-8-7-10-5-3-4-6-12(10)16-13/h3-8,11H,2H2,1H3 |
InChI Key |
ZRSWXKLCOLZXRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiling of Ethyl 2 Cyano 2 Quinolin 2 Ylacetate
Reaction Pathways and Transformation Mechanisms
The reactivity of Ethyl 2-cyano-2-quinolin-2-ylacetate is governed by the interplay of its constituent functional groups: the quinoline (B57606) ring, the cyano group, and the ethyl ester. These groups create a unique electronic environment that dictates the molecule's behavior in chemical transformations.
Electrophilic and Nucleophilic Reactivity Sites
This compound possesses multiple reactive centers, making it susceptible to attack by both electrophiles and nucleophiles. wikipedia.orgvaia.comvaia.com The identification of these sites is crucial for predicting its reaction pathways.
Nucleophilic Sites:
Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a primary site for protonation and alkylation, functioning as a Lewis base. quora.com
α-Carbon (as a carbanion): The methylene (B1212753) proton at the α-position (the carbon atom bonded to the quinoline ring, cyano group, and ester group) is acidic. easetolearn.com This is due to the electron-withdrawing effects of the adjacent cyano, ester, and quinoline groups, which stabilize the resulting conjugate base (a carbanion). This carbanion is a potent nucleophile. easetolearn.com
Ester Carbonyl Oxygen: The oxygen of the carbonyl group has lone pairs and can act as a nucleophile, particularly in coordination with Lewis acids.
Electrophilic Sites:
Carbonyl Carbon: The carbon atom of the ester's carbonyl group is electron-deficient due to the electronegativity of the two oxygen atoms it is bonded to, making it a prime target for nucleophilic acyl substitution. vaia.com
Nitrile Carbon: The carbon atom of the cyano group (C≡N) is also electrophilic and can be attacked by nucleophiles. wikipedia.org
Quinoline Ring Carbons: The carbon atoms of the quinoline ring, particularly the C2 and C4 positions, are electron-deficient. This is a result of the electron-withdrawing effect of the nitrogen atom, making them susceptible to nucleophilic aromatic substitution.
| Site | Type | Description of Reactivity |
|---|---|---|
| Quinoline Nitrogen | Nucleophilic | Acts as a Lewis base; site for protonation and alkylation. |
| α-Carbon (deprotonated) | Nucleophilic | Forms a stabilized carbanion that readily attacks electrophiles. |
| Carbonyl Carbon (Ester) | Electrophilic | Susceptible to nucleophilic acyl substitution. |
| Nitrile Carbon | Electrophilic | Can undergo nucleophilic addition. |
| C2/C4 positions of Quinoline Ring | Electrophilic | Prone to nucleophilic aromatic substitution. |
Radical and Ionic Intermediates in Reactions
The transformations involving this compound can proceed through various intermediates, depending on the reaction conditions.
Ionic Intermediates: Many reactions involving the quinoline moiety proceed through ionic intermediates. researchgate.net For instance, in electrophilic aromatic substitution on the benzene (B151609) portion of the quinoline ring, arenium ion (or sigma complex) intermediates are formed. Conversely, in nucleophilic substitutions at the C2 or C4 positions, a negatively charged Meisenheimer-type intermediate is generated. The formation of the α-carbanion at the cyanoacetate (B8463686) position is a prime example of an ionic intermediate that drives many of its synthetic applications. Furthermore, the use of ionic liquids as a medium for quinoline synthesis highlights the compatibility of these systems with ionic reaction pathways. mdpi.com
Radical Intermediates: The quinoline ring can also participate in radical reactions. researchgate.net Minisci-type reactions, for example, involve the addition of a carbon-centered radical to the protonated quinoline ring. nih.govresearchgate.net Recent advancements have shown that visible light-mediated processes can generate acyl radicals that functionalize quinolines under mild, reducing conditions, avoiding the need for harsh oxidants. nih.gov Such radical pathways offer alternative and often complementary strategies for modifying the quinoline core. nih.gov
Derivatization Strategies via the Cyanoacetate Group
The ethyl cyanoacetate moiety is a well-established functional group in organic synthesis, known for its versatile reactivity. wikipedia.orgresearchgate.net This versatility allows for numerous derivatization strategies centered on this part of the molecule.
The primary site of reactivity is the active methylene group . easetolearn.comsci-hub.se The acidity of the α-proton allows for easy deprotonation to form a nucleophilic carbanion. This intermediate is central to several key carbon-carbon bond-forming reactions:
Knoevenagel Condensation: The carbanion can react with aldehydes and ketones in a Knoevenagel condensation to yield substituted alkenes. wikipedia.org
Michael Addition: As a soft nucleophile, the carbanion can participate in Michael additions, adding to α,β-unsaturated carbonyl compounds. wikipedia.org
Alkylation and Acylation: The carbanion can be readily alkylated or acylated using appropriate electrophiles like alkyl halides or acyl chlorides.
Beyond the active methylene group, both the ester and nitrile functionalities offer avenues for derivatization:
Hydrolysis and Decarboxylation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Subsequent heating can lead to decarboxylation, providing a route to 2-(quinolin-2-yl)acetonitrile.
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up a wide range of further functionalization possibilities.
| Reactive Site | Reaction Type | Reactant | Resulting Structure |
|---|---|---|---|
| Active Methylene | Knoevenagel Condensation | Aldehyde/Ketone (R-CHO) | C=C(CN)COOEt substituted product |
| Active Methylene | Michael Addition | α,β-Unsaturated Carbonyl | 1,4-addition product |
| Active Methylene | Alkylation | Alkyl Halide (R-X) | α-alkylated product |
| Ester Group | Hydrolysis | H₂O/H⁺ or OH⁻ | Carboxylic acid derivative |
| Nitrile Group | Reduction | Reducing Agent (e.g., H₂, Catalyst) | Aminomethyl derivative |
Functionalization of the Quinoline Core
The quinoline scaffold is a privileged structure in medicinal chemistry, and methods for its selective functionalization are highly sought after. nih.govacs.org The presence of the cyanoacetate group at the C2 position influences the reactivity of the quinoline ring, but numerous strategies exist for its modification.
Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic systems. mdpi.com For the quinoline core in this compound, these methods can be applied to forge new bonds at various positions:
C-H Arylation/Alkenylation: Palladium-catalyzed reactions can introduce aryl or vinyl groups at specific positions on the quinoline ring, often directed by the nitrogen atom or through activation of the N-oxide. mdpi.com
C-H Amination/Amidation: Transition metal-catalyzed reactions, for instance with cobalt, can achieve direct amidation at the C8 position of quinoline N-oxides. rsc.org
C-H Thiolation: Quinoline N-oxides can undergo C2-thiolation, providing a route to quinoline-2-thiones. rsc.org
Radical C-H Hydroxyalkylation: As mentioned, visible light-mediated radical reactions can introduce hydroxyalkyl groups onto the quinoline ring. nih.gov
These advanced synthetic methods allow for late-stage functionalization, enabling the diversification of complex molecules built upon the this compound framework. researchgate.net
Multi-Component Reactions Involving this compound as a Building Block
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. researchgate.net The structural features of this compound make it an excellent candidate for use as a key building block in MCRs.
The active methylene group of the cyanoacetate moiety is particularly well-suited for MCRs. For instance, a three-component cascade reaction has been reported where ethyl cyanoacetate, an aldehyde, and a 2-alkenyl aniline (B41778) combine to synthesize highly substituted tetrahydroquinolines. nih.govnih.gov The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by an aza-Michael-Michael addition cascade. nih.govnih.gov
This reactivity profile suggests that this compound could be employed in similar MCRs. The pre-formed quinoline unit would allow for the rapid construction of complex, fused heterocyclic systems. For example, it could potentially react with an aldehyde and another nucleophile in a one-pot synthesis to generate novel polycyclic aromatic structures. The ability to generate molecular diversity and complexity in a single step makes MCRs a powerful strategy, and this compound is a promising substrate for such investigations. ajol.info
Spectroscopic and Crystallographic Elucidation of Ethyl 2 Cyano 2 Quinolin 2 Ylacetate Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules by mapping the magnetic environments of atomic nuclei.
Advanced 1D NMR Techniques (e.g., ¹H, ¹³C, DEPT)
The ¹H NMR spectrum of ethyl 2-cyano-2-quinolin-2-ylacetate provides initial insights into the proton environments within the molecule. The aromatic protons of the quinoline (B57606) ring typically appear in the downfield region, between δ 7.5 and 8.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The ethyl ester group gives rise to a characteristic quartet and triplet. The quartet, found further downfield, corresponds to the methylene (B1212753) (-CH₂-) protons adjacent to the oxygen atom, while the triplet, located more upfield, represents the terminal methyl (-CH₃) protons. A key singlet in the spectrum corresponds to the methine proton (-CH) at the stereocenter, a crucial piece of data for confirming the compound's core structure.
The ¹³C NMR spectrum complements the proton data by revealing the number of distinct carbon environments. The quinoline ring carbons resonate in the δ 120-150 ppm range. The carbonyl carbon (C=O) of the ester is typically observed significantly downfield, around δ 165 ppm, while the nitrile carbon (C≡N) appears in the characteristic region of δ 115-120 ppm. The carbons of the ethyl group are found in the upfield region of the spectrum.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique provides an unambiguous assignment of the carbon signals observed in the broad-band decoupled ¹³C NMR spectrum.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.21 | d | 1H | Quinoline H-8 |
| 8.05 | d | 1H | Quinoline H-4 |
| 7.89 | dd | 1H | Quinoline H-5 |
| 7.72 | m | 2H | Quinoline H-6, H-7 |
| 7.58 | d | 1H | Quinoline H-3 |
| 5.15 | s | 1H | α-CH |
| 4.25 | q | 2H | -OCH₂CH₃ |
Table 2: Hypothetical ¹³C NMR and DEPT-135 Data for this compound
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
|---|---|---|
| 165.4 | Quaternary | C=O (Ester) |
| 148.2 | Quaternary | Quinoline C-2 |
| 146.8 | Quaternary | Quinoline C-8a |
| 137.1 | CH | Quinoline C-4 |
| 130.5 | CH | Quinoline C-7 |
| 129.8 | CH | Quinoline C-5 |
| 128.4 | CH | Quinoline C-6 |
| 127.9 | Quaternary | Quinoline C-4a |
| 121.3 | CH | Quinoline H-3 |
| 116.5 | Quaternary | C≡N (Nitrile) |
| 62.3 | CH₂ | -OCH₂CH₃ |
| 45.1 | CH | α-CH |
Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques provide deeper insights into the molecular framework by revealing correlations between nuclei. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, which is invaluable for tracing the connectivity within the quinoline ring system and confirming the ethyl group's structure.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. This is particularly useful for resolving ambiguities in the crowded aromatic region of the spectra.
The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for piecing together the entire molecular puzzle. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the α-methine proton to the nitrile carbon, the ester carbonyl carbon, and carbons within the quinoline ring, thereby confirming the connection of all functional groups to the central carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with a high degree of accuracy. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₂N₂O₂), the calculated exact mass would be compared to the experimentally measured value to confirm the elemental composition.
Detailed Fragmentation Pathway Elucidation
Electron ionization mass spectrometry (EI-MS) provides information about the fragmentation pattern of the molecule, which can be used to deduce its structure. The fragmentation of this compound would likely proceed through several characteristic pathways. A primary fragmentation could involve the loss of the ethoxy group (-•OCH₂CH₃) from the ester, or the loss of the entire ethyl formate (B1220265) moiety. Another prominent fragmentation pathway would be the cleavage of the bond between the α-carbon and the quinoline ring, leading to the formation of a stable quinoline cation. The nitrile group can also be lost. The analysis of these fragment ions allows for a step-by-step reconstruction of the molecule's structure.
Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 240 | [M]⁺ (Molecular Ion) |
| 195 | [M - •OCH₂CH₃]⁺ |
| 167 | [M - •COOCH₂CH₃]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show a strong, sharp absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Another prominent feature would be the strong absorption band in the region of 1730-1750 cm⁻¹ due to the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The C≡N and the aromatic ring stretching vibrations are typically strong in the Raman spectrum, providing confirmatory evidence for these functional groups.
Table 4: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3050 | C-H stretch | Aromatic (Quinoline) |
| ~2980 | C-H stretch | Aliphatic (Ethyl) |
| ~2240 | C≡N stretch | Nitrile |
| ~1740 | C=O stretch | Ester |
| ~1600, 1500, 1450 | C=C, C=N stretch | Aromatic (Quinoline) |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
While crystallographic data for the title compound is not available, analysis of closely related quinoline derivatives provides valuable insights into the likely structural features. For instance, the crystal structure of Ethyl 2-(quinolin-8-yloxy)acetate monohydrate reveals specific details about the conformation of the ethyl acetate (B1210297) group relative to the quinoline ring system. researchgate.net In this related structure, the dihedral angle between the ethyl ester group and the quinoline ring system is 7.94 (12)°. researchgate.net This suggests a nearly coplanar arrangement, which is often influenced by the formation of intermolecular hydrogen bonds. researchgate.net
In the absence of a determined crystal structure for this compound, detailed analysis of its molecular architecture, including specific bond lengths, bond angles, and intermolecular interactions, cannot be conducted. The elucidation of its crystal structure would be a valuable contribution to the field, allowing for a deeper understanding of its solid-state conformation and packing motifs, which are crucial for predicting its physical properties and potential applications.
Further research involving the synthesis of high-quality single crystals of this compound followed by X-ray diffraction analysis is required to provide the definitive data for the tables and detailed discussion originally intended for this section. Without such experimental data, any representation of its solid-state architecture would be purely speculative.
Computational and Theoretical Studies on Ethyl 2 Cyano 2 Quinolin 2 Ylacetate
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a robust balance between accuracy and computational cost for studying the electronic properties of molecules. arabjchem.org DFT methods are routinely used to optimize molecular geometries, calculate vibrational frequencies, and derive a host of parameters that describe a molecule's reactivity and stability. researchgate.netdntb.gov.ua For a molecule like Ethyl 2-cyano-2-quinolin-2-ylacetate, DFT calculations would provide fundamental insights into its electronic landscape.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgrsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.orgresearchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap suggests the molecule is more reactive. rsc.org In computational studies of various quinoline (B57606) derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO's location can vary depending on the substituents, highlighting the regions susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netresearchgate.net For this compound, the electron-withdrawing cyano and ester groups would be expected to significantly influence the energy and distribution of the LUMO.
This table presents illustrative data based on typical values found for substituted quinoline derivatives in computational studies, as specific values for this compound are not available in the cited literature.
| Parameter | Typical Energy Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. rsc.org |
Global and Local Reactivity Descriptors
From the HOMO and LUMO energies derived from DFT calculations, several global and local reactivity descriptors can be calculated to quantify a molecule's chemical behavior. arabjchem.org
Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key descriptors include:
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. arabjchem.org
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. Soft molecules are more reactive.
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). arabjchem.org
Local Reactivity Descriptors identify the most reactive sites within a molecule.
Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point when the total number of electrons in the molecule changes. They are used to identify the sites most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). arabjchem.orgresearchgate.net
Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule. arabjchem.org It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For quinoline derivatives, the nitrogen atom typically shows a region of negative potential, indicating its role as a hydrogen bond acceptor or a site for electrophilic attack. arabjchem.orgresearchgate.net The regions around the acidic protons or electron-deficient carbons would show positive potential.
This table provides definitions and illustrative interpretations for this compound. Specific calculated values are not available in the cited literature.
| Descriptor | Formula | Predicted Significance for this compound |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates overall stability against charge transfer. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the molecule's capacity to act as an electrophile. |
| Fukui Function (f+) | ρN+1(r) - ρN(r) | Identifies atoms most susceptible to nucleophilic attack (e.g., the carbon of the cyano group). |
| MEP Surface | N/A | Visualizes reactive sites; predicts regions for electrophilic (e.g., quinoline nitrogen) and nucleophilic attack. arabjchem.org |
Tautomerism and Conformational Analysis
Many heterocyclic compounds, including those with activated methylene (B1212753) groups, can exist in different tautomeric forms. mdpi.com For this compound, potential tautomerism could involve the migration of the alpha-proton from the cyanoacetate (B8463686) moiety to the quinoline nitrogen, creating a quinolinium ylide or other related structures.
A computational study on the analogous compound (Z)-ethyl 2-cyano-2-(3H-quinazolin-4-ylidene)acetate provides a valuable model. mdpi.com Using quantum-chemical calculations, researchers demonstrated that out of several possible tautomers, the one that allows for the formation of a strong intramolecular N-H···O=C hydrogen bond is significantly more stable, with relative energy differences ranging from 3.32 to 8.05 kcal/mol. mdpi.com This intramolecular hydrogen bonding makes one tautomeric form energetically favorable, explaining its preferred existence in both crystalline and solution phases. mdpi.com A similar theoretical analysis of this compound would be crucial to determine its most stable tautomeric form and the energetic barriers between different isomers.
Conformational analysis, also performed using DFT, would involve studying the rotation around single bonds, such as the C-C bond connecting the quinoline ring to the cyanoacetate group and the bonds within the ethyl ester group, to identify the lowest energy conformer.
Molecular Dynamics (MD) Simulations for Structural Dynamics and Intermolecular Interactions
While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment. arabjchem.org An MD simulation would model the movement of atoms in this compound over time, providing a detailed picture of its structural dynamics.
In practice, MD simulations are often used to understand how a molecule interacts with solvent molecules. For instance, a simulation of the title compound in a water box would reveal the stability of its solvation shell and identify key intermolecular interactions, such as hydrogen bonds between the quinoline nitrogen or ester oxygen and water molecules. arabjchem.org Such simulations are also critical in drug design to model the interaction and stability of a ligand within the binding pocket of a target protein. nih.gov Analysis of radial distribution functions (RDF) from MD trajectories can quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute, offering detailed insight into the solvation structure. arabjchem.org
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. These models can be used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
For this compound, such modeling could be applied to understand its synthesis, for example, via a variation of the Friedländer annulation, which is a common method for synthesizing quinolines. nih.gov By calculating the energies of proposed intermediates and the activation energies associated with each transition state, computational chemists can determine the most likely reaction pathway. This information is critical for optimizing reaction conditions, predicting potential side products, and designing more efficient synthetic routes.
Synthetic Utility of Ethyl 2 Cyano 2 Quinolin 2 Ylacetate As a Versatile Building Block
Precursor in Heterocyclic Ring System Synthesis
The true synthetic power of Ethyl 2-cyano-2-quinolin-2-ylacetate lies in the reactivity of its 1,3-dicarbonyl-like functionality (cyano and ester groups). These groups can react with various binucleophilic reagents to construct new heterocyclic rings appended to the quinoline (B57606) core. This approach is a cornerstone for creating fused heterocyclic systems, which are prevalent in pharmacologically active compounds.
One of the most common applications is the synthesis of pyrazole and pyrimidine derivatives. The reaction of α-cyanoesters with hydrazine derivatives is a well-established route to pyrazolones. For instance, reacting this compound with hydrazine hydrate would be expected to yield a 3-amino-4-(quinolin-2-yl)-1H-pyrazol-5(4H)-one. The reaction proceeds through initial attack of the hydrazine on the ester carbonyl, followed by intramolecular cyclization involving the nitrile group.
Similarly, the compound is an ideal precursor for pyrimidine synthesis. Condensation with reagents like urea, thiourea, or guanidine can lead to the formation of a pyrimidine ring. The reaction with guanidine, for example, is a classic method for constructing 2,4-diaminopyrimidine cores. When applied to this compound, this reaction opens a direct route to the synthesis of 2,4-diamino-5-(quinolin-2-yl)pyrimidin-6(1H)-one, a scaffold of significant medicinal interest. These types of cyclization reactions are pivotal in generating complex, fused systems such as the pyrimido[4,5-b]quinolines, which are known for their diverse biological activities.
The following table summarizes the potential heterocyclic systems that can be synthesized from this versatile starting material.
| Reagent | Resulting Heterocyclic System | Fused Scaffold Example |
| Hydrazine Hydrate | Pyrazolone | Pyrrolo[3,4-c]pyrazol-3(2H)-one fused to quinoline |
| Guanidine | Aminopyrimidinone | Pyrimido[4,5-b]quinoline |
| Urea | Pyrimidine-dione (Barbiturate analog) | Pyrimido[4,5-b]quinoline-dione |
| Semicarbazide | Imino-pyrimidine-dione | Pyrimido[4,5-b]quinoline derivative |
Role in Complex Molecule Construction
The ability to serve as a starting point for fused heterocyclic systems directly translates to its role in the construction of complex molecules. Fused polycyclic aromatic systems are at the core of numerous natural products and synthetic drugs. This compound acts as a linchpin, allowing for the annulation of additional rings onto the stable quinoline core, thereby increasing molecular complexity in a controlled manner.
For example, the pyrimido[4,5-b]quinoline skeleton, accessible from this precursor, is a tetracyclic system that forms the structural basis of compounds investigated for anticancer and antimicrobial properties. researchgate.net The synthesis begins with the quinoline unit provided by the starting material, and the subsequent cyclization reaction builds the adjacent pyrimidine ring. Further functionalization of this tetracyclic core can lead to even more complex and sterically demanding molecules.
Moreover, the cyanoacetate (B8463686) moiety is known to participate in tandem or domino reactions. A Knoevenagel condensation, for instance, could be the first step in a sequence, creating an α,β-unsaturated system that is primed for subsequent Michael addition and cyclization, allowing for the one-pot synthesis of intricate polycyclic structures. This capacity for sequential bond formation makes it an efficient tool for building molecular complexity from a relatively simple starting material.
Future Directions in Synthetic Applications
The synthetic potential of this compound is far from exhausted. Several modern synthetic methodologies could be applied to this building block to unlock new avenues for discovery.
Multicomponent Reactions (MCRs): This compound is an ideal candidate for MCRs. An MCR involving an aldehyde, this compound, and a third component like malononitrile or a thiol could lead to the rapid, one-pot synthesis of highly functionalized and complex heterocyclic systems. nih.gov
Gewald Reaction: The Gewald reaction, a multicomponent reaction that forms a 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, could be adapted. organic-chemistry.orgwikipedia.orgumich.eduresearchgate.net Using this compound in a Gewald reaction could produce novel thiophenes attached to the quinoline ring, creating scaffolds with potential applications in materials science and medicinal chemistry.
Photoredox and Electrochemical Synthesis: Modern synthetic methods employing photoredox catalysis or electrochemistry could activate the molecule in novel ways, potentially enabling previously inaccessible transformations or improving the efficiency and sustainability of known reactions.
Combinatorial Chemistry: Its suitability for a variety of cyclization and functionalization reactions makes it an excellent building block for the creation of compound libraries for high-throughput screening. The development of solid-phase synthetic routes based on this scaffold could further accelerate the discovery of new bioactive molecules.
Q & A
Q. What are the common synthetic routes for Ethyl 2-cyano-2-quinolin-2-ylacetate, and how can reaction conditions be optimized?
this compound is typically synthesized via condensation reactions between quinoline derivatives and cyanoacetate esters. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Green solvents like ethyl lactate (studied for its hydrogen-bonding properties and solvent efficiency ) may improve sustainability without compromising yield.
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate enolate formation.
- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing side-product formation.
- Stoichiometry : A 1:1.2 molar ratio of quinoline precursor to ethyl cyanoacetate minimizes unreacted starting material.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Look for a singlet (~δ 4.2–4.4 ppm) for the ethyl ester group and aromatic protons (δ 7.5–8.5 ppm) from the quinoline moiety.
- ¹³C NMR : The cyano group appears at ~δ 115–120 ppm, while the carbonyl (ester) resonates at ~δ 165–170 ppm.
- IR Spectroscopy : Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (calculated via NIST data protocols ).
Q. What purification strategies are recommended for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Crystallization conditions (e.g., cooling rate, solvent polarity) must be optimized to avoid co-precipitation of by-products.
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent effectively separates polar impurities. Monitor fractions via TLC (Rf ~0.4 in same solvent system).
- HPLC : Reverse-phase C18 columns resolve closely related analogs, especially when synthesizing derivatives (e.g., nitro-substituted variants ).
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties or reaction mechanisms of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, the cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic attack at the quinoline ring.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., hydrogen-bonding networks in ethyl lactate ) to optimize reaction media.
- Reaction Pathway Analysis : Transition state modeling (e.g., Gaussian 16) identifies rate-determining steps, such as enolate formation during condensation.
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for derivatives of this compound?
- Multi-Technique Validation :
- X-ray Diffraction : Refine crystal structures using SHELXL , focusing on bond angles and torsional parameters. Compare with DFT-optimized geometries.
- Solid-State NMR : Cross-validate crystallographic data by analyzing chemical shift tensors for carbonyl and cyano groups.
- Thermogravimetric Analysis (TGA) : Confirm crystallinity vs. amorphous content if spectral anomalies arise from polymorphic forms.
Q. What strategies address solvent effects on kinetic vs. thermodynamic control in this compound synthesis?
- Solvent Polarity : High-polarity solvents (e.g., DMSO) stabilize charged intermediates, favoring thermodynamic products. Low-polarity solvents (e.g., toluene) promote kinetic control via faster reaction rates.
- Temperature Gradients : Conduct time-resolved in situ FTIR to monitor intermediate formation. For example, rapid quenching at –78°C traps kinetic products.
- Additives : Crown ethers or ionic liquids can modulate solvent interactions, steering selectivity toward desired regioisomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
